

# Preliminary Investigation of 1H-Indole-1-pentanoic acid: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Indole-1-pentanoic acid

Cat. No.: B15224430

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Disclaimer: Direct experimental data for **1H-Indole-1-pentanoic acid** is limited in publicly available scientific literature. This guide provides a preliminary investigation based on established principles of indole chemistry, data from closely related analogs, and general synthetic methodologies.

## Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2][3] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have made it a privileged structure in drug discovery.[4] This document provides a technical overview of **1H-Indole-1-pentanoic acid**, a less-explored member of the indole alkanolic acid family. Due to the scarcity of direct data, this guide synthesizes information from related compounds to project the likely properties, synthesis, and potential biological significance of this molecule.

## Physicochemical Properties

The precise physicochemical properties of **1H-Indole-1-pentanoic acid** are not readily available. However, they can be estimated based on the known properties of indole, pentanoic acid, and related indole-alkanoic acids such as indole-3-acetic acid and indole-3-pentanoic acid.

Table 1: Estimated and Comparative Physicochemical Properties

Property	Estimated Value for 1H-Indole-1-pentanoic acid	Comparative Data: Indole-3-pentanoic acid	Comparative Data: Indole	Comparative Data: Pentanoic Acid
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>7</sub> N	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	217.26 g/mol	217.26 g/mol	117.15 g/mol	102.13 g/mol
Melting Point (°C)	Predicted: 100-120	149-151	52-54	-34.5
Boiling Point (°C)	Predicted: >300	Not available	253-254	186-187
pKa	Predicted: ~4.8	Not available	~16.2 (N-H)	~4.82
LogP	Predicted: ~2.5-3.0	2.45 (predicted)	2.14	1.39
Solubility	Predicted: Sparingly soluble in water, soluble in polar organic solvents.	Soluble in ethanol, methanol.	Sparingly soluble in cold water, soluble in hot water and most organic solvents.	Soluble in water (37 g/L at 20°C).

Note: Predicted values are based on the chemical structure and data from analogous compounds.

## Synthesis

A definitive, optimized synthesis protocol for **1H-Indole-1-pentanoic acid** is not published. However, a plausible and commonly employed method for the N-alkylation of indoles would be the reaction of indole with a suitable haloalkanoic acid or its ester in the presence of a base.[5]  
[6]

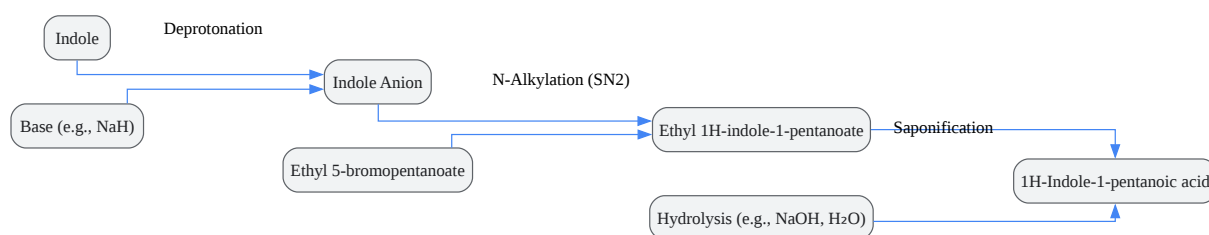
## Proposed Synthetic Protocol: N-Alkylation of Indole

This protocol describes a general method for the N-alkylation of indole with a haloalkanoic acid ester, followed by hydrolysis to yield the carboxylic acid.

## Experimental Protocol:

- N-Alkylation:
  - To a solution of indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
  - Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
  - Add ethyl 5-bromopentanoate (1.2 eq) dropwise to the reaction mixture.
  - Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by the slow addition of water.
  - Extract the product with an organic solvent such as ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product (ethyl 1H-indole-1-pentanoate) by column chromatography on silica gel.
- Hydrolysis:
  - Dissolve the purified ethyl 1H-indole-1-pentanoate in a mixture of ethanol and water.
  - Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).
  - Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
  - Cool the reaction mixture and remove the ethanol under reduced pressure.

- Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
- Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **1H-Indole-1-pentanoic acid**.



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Proposed synthesis of **1H-Indole-1-pentanoic acid**.

## Spectroscopic Data (Predicted)

While experimental spectra for **1H-Indole-1-pentanoic acid** are not available, the expected spectroscopic features can be predicted based on the analysis of similar N-substituted indole derivatives.<sup>[7][8][9]</sup>

Table 2: Predicted Spectroscopic Data for **1H-Indole-1-pentanoic acid**

Technique	Predicted Chemical Shifts / Frequencies
$^1\text{H}$ NMR	$\delta$ ~10-12 ppm (1H, s, -COOH), $\delta$ ~7.6 ppm (1H, d, Ar-H), $\delta$ ~7.5 ppm (1H, d, Ar-H), $\delta$ ~7.2 ppm (1H, t, Ar-H), $\delta$ ~7.1 ppm (1H, t, Ar-H), $\delta$ ~7.0 ppm (1H, d, Ar-H), $\delta$ ~6.5 ppm (1H, d, Ar-H), $\delta$ ~4.2 ppm (2H, t, -N-CH <sub>2</sub> -), $\delta$ ~2.4 ppm (2H, t, -CH <sub>2</sub> -COOH), $\delta$ ~1.9 ppm (2H, m, -CH <sub>2</sub> -), $\delta$ ~1.6 ppm (2H, m, -CH <sub>2</sub> -).
$^{13}\text{C}$ NMR	$\delta$ ~175 ppm (-COOH), $\delta$ ~136 ppm (Ar-C), $\delta$ ~129 ppm (Ar-C), $\delta$ ~128 ppm (Ar-CH), $\delta$ ~122 ppm (Ar-CH), $\delta$ ~121 ppm (Ar-CH), $\delta$ ~120 ppm (Ar-CH), $\delta$ ~109 ppm (Ar-CH), $\delta$ ~101 ppm (Ar-CH), $\delta$ ~46 ppm (-N-CH <sub>2</sub> -), $\delta$ ~34 ppm (-CH <sub>2</sub> -), $\delta$ ~29 ppm (-CH <sub>2</sub> -), $\delta$ ~22 ppm (-CH <sub>2</sub> -).
IR (cm <sup>-1</sup> )	~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1600, ~1450 (C=C aromatic stretch), ~740 (C-H out-of-plane bend for ortho-disubstituted benzene).
Mass Spec (EI)	Predicted M <sup>+</sup> at m/z = 217. Loss of COOH (m/z = 172), and fragmentation of the pentanoic acid chain.

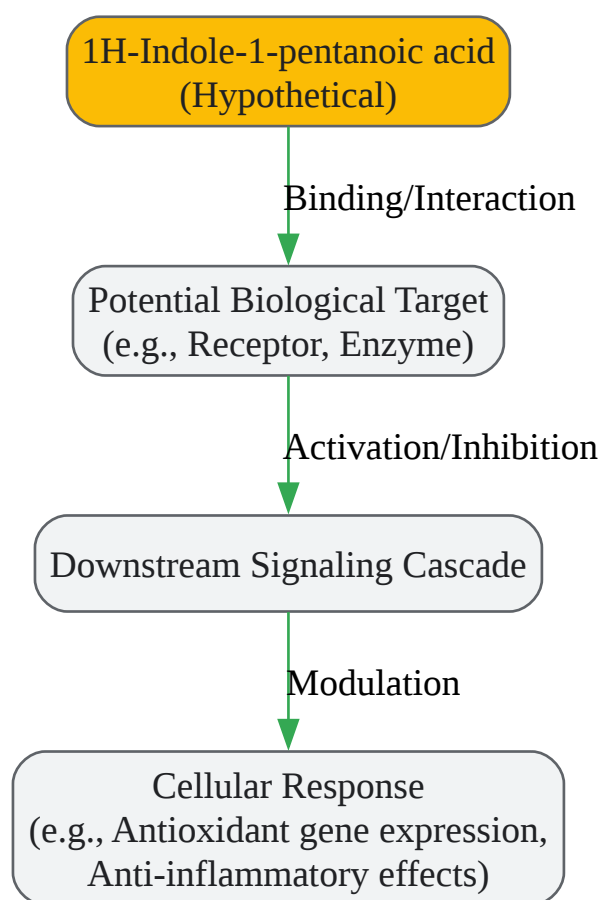
Note: These are estimations and the actual spectra may vary.

## Biological Activity and Potential Signaling Pathways

The biological activity of **1H-Indole-1-pentanoic acid** has not been explicitly studied. However, other indole-alkanoic acids, such as indole-3-propionic acid and indole-3-butyric acid, are known to possess biological activities, including antioxidant and neuroprotective effects, and some act as plant hormones (auxins).<sup>[10][11]</sup> It is plausible that **1H-Indole-1-pentanoic acid** could exhibit similar properties.

For instance, some indole derivatives are known to act as ligands for various receptors or as enzyme inhibitors.[12][13] Given its structure, **1H-Indole-1-pentanoic acid** could potentially interact with pathways regulated by other endogenous indole compounds like serotonin or melatonin, although this is purely speculative.

A potential, though unproven, mechanism of action could involve the modulation of signaling pathways related to oxidative stress or inflammation, similar to other bioactive indole compounds.



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Hypothetical signaling pathway for **1H-Indole-1-pentanoic acid**.

## Conclusion and Future Directions

**1H-Indole-1-pentanoic acid** represents an understudied molecule within the broader class of indole derivatives. While its synthesis is likely achievable through standard N-alkylation

methods, its physicochemical properties, spectroscopic profile, and biological activities remain to be experimentally determined.

Future research should focus on:

- The successful synthesis and purification of **1H-Indole-1-pentanoic acid**.
- Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
- In vitro and in vivo studies to assess its biological activity, including potential antioxidant, anti-inflammatory, or receptor-modulating effects.

This preliminary investigation highlights a gap in the current knowledge of simple indole derivatives and provides a foundational framework for future research into **1H-Indole-1-pentanoic acid**.

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